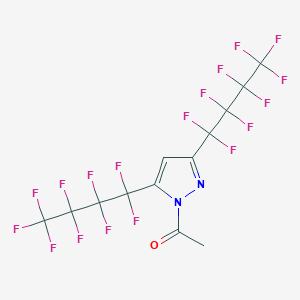

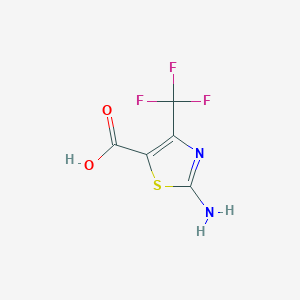

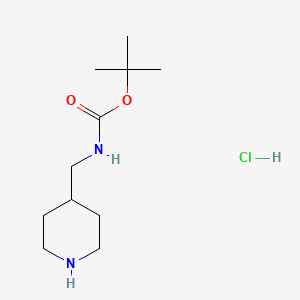

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route involves multiple steps starting from L-Serine to yield tert-butyl carbamate intermediates with overall yields ranging from 30% to 41% . These methods highlight the complexity and the multi-step nature of synthesizing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various techniques. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using X-ray diffraction, revealing typical bond lengths and angles for this type of piperazine-carboxylate . Additionally, density functional theory (DFT) was used to optimize the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which was consistent with the crystal structure obtained from X-ray diffraction .

Chemical Reactions Analysis

The tert-butyl carbamate derivatives undergo various chemical reactions that demonstrate their utility as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Other reactions include acylation, nucleophilic substitution, and reduction to synthesize intermediates for biologically active compounds like omisertinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are crucial for their application in drug synthesis. The papers describe the characterization of these compounds using techniques such as NMR, MS, FT-IR, and single-crystal X-ray diffraction . These studies provide detailed information on the compounds' structural features, which are essential for understanding their reactivity and stability.

科学的研究の応用

Synthesis of Chemical Compounds

- Synthesis of 4-Chloropiperidine Hydrochloride : Piperidin-4-one hydrochloride is used as a raw material to synthesize tert-butyl-4-hydroxy pi-peridine-l-carboxylate, which is then converted into 4-chloropiperidine hydrochloride (Zhang, 2010).

- Key Intermediate in Vandetanib Synthesis : tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is crucial in synthesizing tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib (Wang et al., 2015).

Medicinal Chemistry

- Intermediate for Crizotinib : tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is an important intermediate in the synthesis of compounds like crizotinib (Kong et al., 2016).

Organic Chemistry Research

- Study of Lithiation Sites : Research on lithiation of N-(pyridin-3-ylmethyl)pivalamide and tert-butyl N-(pyridin-3-ylmethyl)carbamate involves tert-butyl compounds in understanding site selectivity during lithiation processes (Smith et al., 2013).

- Preparation of Piperidine Derivatives : tert-Butyl compounds are used in the stereoselective synthesis of piperidine derivatives, including reactions that form oxygen heterocycles (Moskalenko & Boev, 2014).

X-Ray Diffraction and Structural Analysis

- Crystal Structure Studies : The crystal structures of tert-butyl carbazates and related compounds have been studied using X-ray diffraction, revealing insights into the geometry and structural features of these compounds (Shanthi et al., 2020).

Photoredox Catalysis

- Amination of o-Hydroxyarylenaminones : tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate is used in photoredox-catalyzed amination processes, establishing a cascade pathway for assembling 3-aminochromones (Wang et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), H302 (Harmful if swallowed), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

tert-butyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFYUSHKQUUFGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373196 |

Source

|

| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |

CAS RN |

1049727-98-1 |

Source

|

| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)